molecular formula C17H19N3O3 B5453134 N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide

N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide

Cat. No.: B5453134
M. Wt: 313.35 g/mol
InChI Key: ZBAOIRVOJJTQKC-UHFFFAOYSA-N
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Description

N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide typically involves the reaction of 4-methoxyaniline with methyl isocyanate to form the intermediate 4-methoxyphenylcarbamate. This intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbamoyl group results in an amine derivative .

Scientific Research Applications

N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Lacks the carbamoyl group, resulting in different chemical properties.

    N-methyl-N-(4-methoxyphenyl)carbamate: Similar structure but with a different functional group arrangement.

    4-methoxy-N-methylbenzamide: Contains a benzamide group instead of a carbamoyl group.

Uniqueness

N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)carbamoylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12(21)20(2)15-8-4-13(5-9-15)18-17(22)19-14-6-10-16(23-3)11-7-14/h4-11H,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAOIRVOJJTQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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